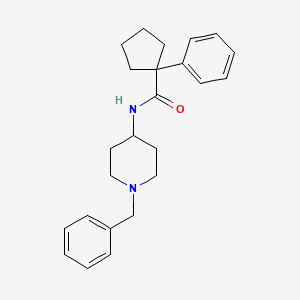
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C24H30N2O and its molecular weight is 362.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds are known to interact with various proteins and receptors in the body, influencing their function and contributing to their therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Starbld0008657. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
生物活性
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in pharmacological research, particularly due to its interactions with sigma receptors. This article explores its biological activity, focusing on its affinity for sigma receptors, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H28N2O
- Molecular Weight : 348.5 g/mol
Sigma Receptor Affinity
Research has highlighted the significant affinity of this compound for sigma receptors, particularly sigma1 and sigma2. The sigma receptor system is implicated in various neurological processes and has been a target for drug development.
Binding Affinity
A study evaluating related compounds found that N-(1-benzylpiperidin-4-yl) derivatives exhibited high selectivity for sigma1 receptors. For instance, the compound demonstrated a Ki value of approximately 3.90 nM for sigma1 receptors, indicating strong binding affinity, while showing lower affinity for sigma2 receptors (Ki = 240 nM) .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how structural modifications impact receptor binding:
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Unsubstituted | 3.90 | 240 | 61.5 |
| 2-Fluoro-substituted | 3.56 | 667 | 187.6 |
| 3-Chloro-substituted | Higher than unsubstituted | Moderate | Variable |
These findings suggest that specific substitutions on the phenyl ring can enhance affinity and selectivity for sigma receptors .
Case Studies and Research Findings
Several studies have focused on the biological implications of sigma receptor modulation:
- Neuroprotective Effects : Compounds with high affinity for sigma1 receptors have been linked to neuroprotective effects in models of neurodegeneration. These effects may be attributed to the modulation of glutamate signaling pathways, which are crucial in neuroprotection .
- Potential as Radiotracers : The high selectivity and nanomolar binding affinities make these compounds suitable candidates for development as radiotracers in imaging studies, such as positron emission tomography (PET). This application could facilitate the study of neurological disorders .
- Therapeutic Applications : Given their interaction with sigma receptors, these compounds are being explored for therapeutic applications in pain management and treatment of psychiatric disorders. The modulation of sigma receptors may influence mood regulation and pain perception .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-23(24(15-7-8-16-24)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-6,9-12,22H,7-8,13-19H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMASFUXJCDKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













